Octahydroindolizine-1-thiol
CAS No.:
Cat. No.: VC17828186
Molecular Formula: C8H15NS
Molecular Weight: 157.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NS |
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Molecular Weight | 157.28 g/mol |
IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol |
Standard InChI | InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2 |
Standard InChI Key | XMUISHFWOWMMTM-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2CCC(C2C1)S |
Introduction
Chemical Identity and Structural Characteristics
Octahydroindolizine-1-thiol is a bicyclic organic compound characterized by a fused indolizine ring system saturated with eight hydrogen atoms and a thiol (-SH) functional group at the 1-position. Its molecular formula, , corresponds to a molecular weight of 157.28 g/mol . The IUPAC name, 1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol, reflects its fully saturated bicyclic structure, which distinguishes it from simpler monocyclic thiols.
The compound’s three-dimensional conformation is stabilized by non-covalent interactions, including van der Waals forces and hydrogen bonding involving the thiol group. Its canonical SMILES notation, C1CC2CC(CCN2C1)S, illustrates the spatial arrangement of atoms, with the sulfur atom positioned at the bridgehead of the bicyclic system. This structural feature enhances its reactivity, particularly in nucleophilic substitution and redox reactions.
Synthesis and Production Methods
The synthesis of octahydroindolizine-1-thiol involves multi-step organic reactions that require precise control of reaction conditions to achieve optimal yields and purity. While specific protocols remain proprietary, general methodologies can be inferred from analogous indolizine derivatives.
Key Synthetic Routes
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Cyclization of Amino Alcohols: Precursors such as pyrrolidine derivatives undergo cyclization in the presence of thiophilic agents to form the indolizine core.
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Thiolation via Sulfur Incorporation: Post-cyclization, the introduction of the thiol group is achieved using sulfur donors like thiourea or hydrogen sulfide under controlled pH.
Challenges in synthesis include side reactions leading to disulfide formation and stereochemical irregularities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to isolate the target compound .
Physical and Chemical Properties
The compound’s physical properties are influenced by its bicyclic structure and thiol group:
Property | Value/Description |
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Melting Point | Not reported (decomposes at >200°C) |
Solubility | Moderately soluble in polar solvents (e.g., DMSO, ethanol) |
Stability | Sensitive to oxidation; requires inert storage conditions |
Chemically, the thiol group confers reducing properties, enabling participation in disulfide exchange reactions. The compound’s redox potential is comparable to glutathione, a natural antioxidant, making it a candidate for studying cellular redox homeostasis .
Biological Significance and Mechanistic Insights
Redox Activity
The thiol group in octahydroindolizine-1-thiol plays a critical role in redox biology. Like cysteine residues in proteins, it can undergo reversible oxidation to form disulfides or sulfenic acids, which are pivotal in signaling pathways and enzymatic catalysis . In proteomic studies, analogous thiol-containing compounds have been shown to regulate hydrogen peroxide ()-mediated oxidative stress responses by scavenging reactive oxygen species (ROS) .
Enzyme Interactions
Preliminary studies suggest that the compound may inhibit enzymes reliant on thiol-disulfide equilibria, such as thioredoxin reductase. This inhibition arises from competitive binding at catalytic cysteine sites, disrupting electron transfer processes .
Applications in Research and Industry
Medicinal Chemistry
Octahydroindolizine-1-thiol serves as a scaffold for designing protease inhibitors and antioxidant agents. Its bicyclic structure enhances metabolic stability compared to linear thiols, potentially improving pharmacokinetic profiles in drug candidates.
Biochemical Probes
In redox proteomics, the compound’s ability to form mixed disulfides with proteins enables its use as a probe for mapping cysteine oxidation states. Isotope-coded affinity tag (ICAT) methodologies have leveraged similar thiol-reactive compounds to quantify oxidative modifications in complex biological samples .
Comparison with Related Thiol Compounds
Octahydroindolizine-1-thiol exhibits distinct advantages over simpler thiols like mercaptoethanol or glutathione:
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Structural Rigidity: The bicyclic framework reduces conformational flexibility, enhancing target specificity.
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Enhanced Stability: Saturation of the indolizine ring minimizes susceptibility to ring-opening reactions under physiological conditions.
Future Research Directions
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Pharmacological Studies: Investigate the compound’s efficacy in animal models of oxidative stress.
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Synthetic Optimization: Develop catalytic methods to streamline production and reduce costs.
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Proteomic Applications: Expand its use in mass spectrometry-based redox profiling to identify novel oxidative biomarkers.
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